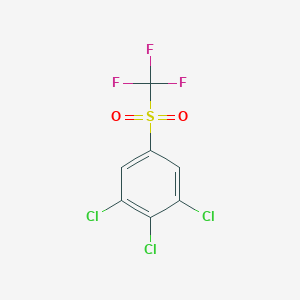![molecular formula C17H16N6O4 B008861 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-59-9](/img/structure/B8861.png)
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as ABT-737, is a small molecule inhibitor of anti-apoptotic proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential in cancer treatment.
Wirkmechanismus
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione binds to the hydrophobic groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of Bax and Bak, which form pores in the mitochondrial membrane, releasing cytochrome c and other pro-apoptotic factors. This ultimately leads to the activation of caspases and the induction of apoptosis.
Biochemische Und Physiologische Effekte
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making them more susceptible to treatment. In addition, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is its specificity for anti-apoptotic proteins, which allows for targeted inhibition of these proteins in cancer cells. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to be ineffective against certain types of cancer, such as breast cancer, which may limit its clinical utility.
Zukünftige Richtungen
There are several future directions for research on 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. One area of interest is the development of more soluble analogs of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict which cancer types will be most responsive to 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione treatment. Finally, there is interest in combining 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione with other chemotherapeutic agents to improve its efficacy in treating cancer.
Synthesemethoden
The synthesis of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione involves several steps, starting with the reaction of 2,4,6-trichloropyrimidine with sodium azide to form the corresponding azide derivative. This is followed by a copper-catalyzed azide-alkyne cycloaddition reaction to form the triazole ring. The final step involves the introduction of the benzyl and hydroxyl groups to the purine ring through a series of reactions.
Wissenschaftliche Forschungsanwendungen
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been extensively studied for its potential in cancer treatment. It works by inhibiting anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in cancer cells and contribute to their survival. By inhibiting these proteins, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione can induce apoptosis in cancer cells, leading to their death.
Eigenschaften
CAS-Nummer |
102212-59-9 |
|---|---|
Produktname |
7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
Molekularformel |
C17H16N6O4 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
7-amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C17H16N6O4/c1-20-12-11(15(26)21(2)17(20)27)23-14(25)10(18)13(24)22(16(23)19-12)8-9-6-4-3-5-7-9/h3-7,24H,8,18H2,1-2H3 |
InChI-Schlüssel |
RJARYDKFBCUNOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)N |
Synonyme |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-amino-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



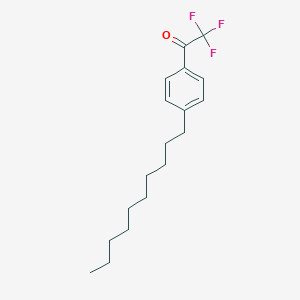
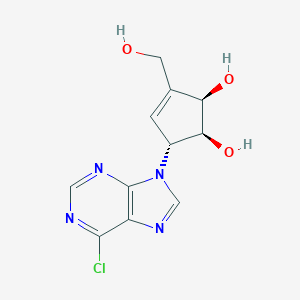
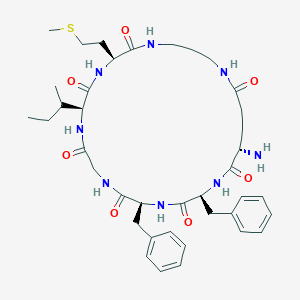
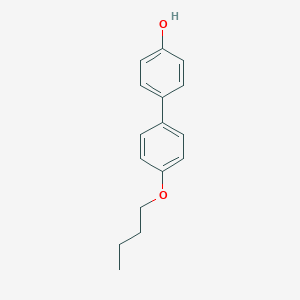
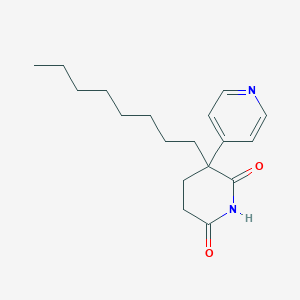
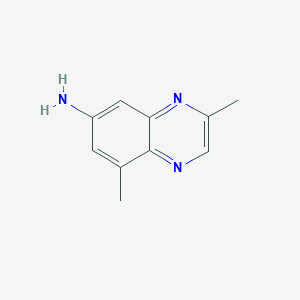
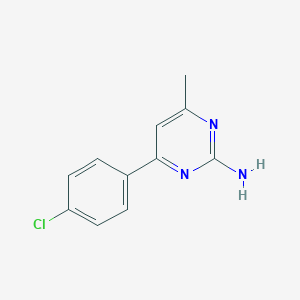
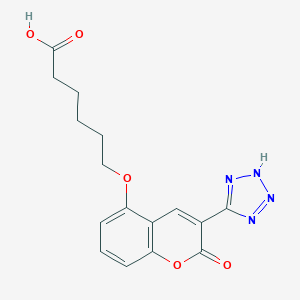
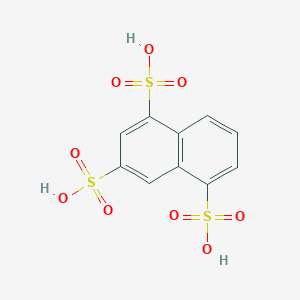
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
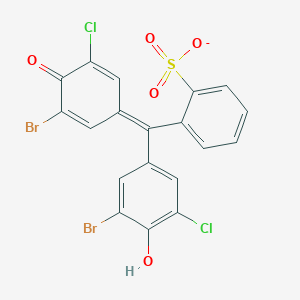
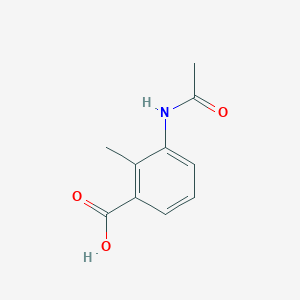
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
